molecular formula C9H13Cl2NO B13640122 (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride

Cat. No.: B13640122
M. Wt: 222.11 g/mol
InChI Key: WTVNQCNTUWHJTF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of (S)-2-amino-1-propanol with 4-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is subsequently converted to its hydrochloride salt form using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted amines starting from prochiral ketones . This method ensures high enantioselectivity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(4-chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

(2S)-2-(4-chlorophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1

InChI Key

WTVNQCNTUWHJTF-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CN)OC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.